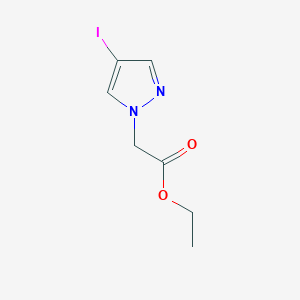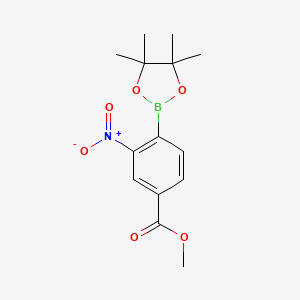
1-(3-Chloro-2-methylphenyl)pyrrolidine
Vue d'ensemble
Description
“1-(3-Chloro-2-methylphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H14ClN . Its molecular weight is 195.7 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2-methylphenyl)pyrrolidine” includes a pyrrolidine ring attached to a 3-chloro-2-methylphenyl group . The InChI code for this compound is1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-2-methylphenyl)pyrrolidine” include a molecular weight of 195.69 g/mol, a XLogP3-AA of 3.5, and a topological polar surface area of 3.2 Ų . It has one rotatable bond .Applications De Recherche Scientifique
Synthesis and Reactivity
- Pyrrolidines like 1-(3-Chloro-2-methylphenyl)pyrrolidine demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. A study by Żmigrodzka et al. (2022) examined the synthesis of pyrrolidines through [3+2] cycloaddition, indicating the potential for similar protocols in analogous reactions (Żmigrodzka et al., 2022).
- Another research by Murthy et al. (2017) focused on the synthesis of a related heterocycle, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, revealing insights into the reactivity and stability of such molecules, which may inform the synthesis and applications of 1-(3-Chloro-2-methylphenyl)pyrrolidine (Murthy et al., 2017).
Biological and Pharmacological Applications
- A study by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives revealed their significant antiarrhythmic and antihypertensive activities, hinting at the potential therapeutic uses of similar pyrrolidine compounds (Malawska et al., 2002).
- In the field of antiviral research, a compound closely related to 1-(3-Chloro-2-methylphenyl)pyrrolidine, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been explored as a potential anti-HIV agent, as demonstrated in a study by Tamazyan et al. (2007) (Tamazyan et al., 2007).
Industrial Applications
- The study by Wu et al. (1996) on asymmetric syntheses of 2-aryl-Boc-pyrrolidines, which are structurally similar to 1-(3-Chloro-2-methylphenyl)pyrrolidine, indicates potential industrial applications in the synthesis of enantioselective compounds, useful in various chemical industries (Wu et al., 1996).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJQJIFRRQPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674428 | |
| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)pyrrolidine | |
CAS RN |
1020253-09-1 | |
| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)



